molecular formula C19H19BrN4O4S B280845 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Numéro de catalogue B280845
Poids moléculaire: 479.3 g/mol
Clé InChI: SJIXCQLIUYHKCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 and Sorafenib, which is a FDA-approved drug used for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. In

Mécanisme D'action

The mechanism of action of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves the inhibition of multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these pathways, Sorafenib can prevent tumor growth and angiogenesis, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been shown to have various biochemical and physiological effects. Sorafenib has been shown to inhibit the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. Inhibition of these pathways can lead to the inhibition of tumor growth and angiogenesis, leading to the inhibition of tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in lab experiments include its multitargeted kinase inhibition activity, which can be useful in studying various signaling pathways involved in tumor growth and angiogenesis. However, the limitations of using Sorafenib in lab experiments include its potential toxicity and off-target effects, which can affect the interpretation of the results.

Orientations Futures

There are several future directions for the use of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in scientific research. One future direction is the development of new Sorafenib analogs with improved pharmacokinetic and pharmacodynamic properties. Another future direction is the identification of new targets for Sorafenib, which can lead to the development of new therapeutic applications. Additionally, Sorafenib can be used in combination with other drugs to enhance its therapeutic efficacy.

Méthodes De Synthèse

The synthesis of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves a multistep process. The initial step involves the reaction of 4-bromobenzenesulfonyl chloride with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-chloro-3-nitrobenzoic acid in the presence of a reducing agent such as zinc powder to form the final product.

Applications De Recherche Scientifique

2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various types of cancer. It is a multitargeted kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib has been shown to inhibit the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. This compound has also been studied for its potential in the treatment of other diseases such as psoriasis, rheumatoid arthritis, and systemic lupus erythematosus.

Propriétés

Formule moléculaire

C19H19BrN4O4S

Poids moléculaire

479.3 g/mol

Nom IUPAC

2-[(4-bromophenyl)sulfonylamino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C19H19BrN4O4S/c1-13-18(19(26)24(23(13)2)15-6-4-3-5-7-15)22-17(25)12-21-29(27,28)16-10-8-14(20)9-11-16/h3-11,21H,12H2,1-2H3,(H,22,25)

Clé InChI

SJIXCQLIUYHKCI-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)Br

SMILES canonique

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.